molecular formula C15H14N2S B11523013 4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile

4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile

Cat. No.: B11523013
M. Wt: 254.4 g/mol
InChI Key: UVXUZQPTFJSDGF-RQZCQDPDSA-N
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Description

4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile typically involves the condensation of 4-methylbenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carbonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-2-aminothiophene-3-carbonitrile: A precursor in the synthesis of the target compound.

    4-methylbenzaldehyde: Another precursor used in the condensation reaction.

    Thiophene-3-carbonitrile derivatives:

Uniqueness

4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4,5-dimethyl-2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile

InChI

InChI=1S/C15H14N2S/c1-10-4-6-13(7-5-10)9-17-15-14(8-16)11(2)12(3)18-15/h4-7,9H,1-3H3/b17-9+

InChI Key

UVXUZQPTFJSDGF-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N

Origin of Product

United States

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